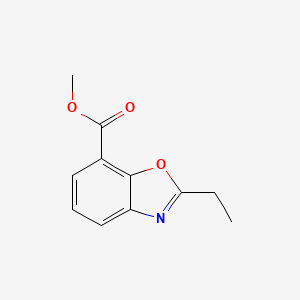

Methyl 2-ethyl-1,3-benzoxazole-7-carboxylate

描述

属性

IUPAC Name |

methyl 2-ethyl-1,3-benzoxazole-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-3-9-12-8-6-4-5-7(10(8)15-9)11(13)14-2/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIVKGYABLAWEKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=CC=CC(=C2O1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Key Data

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Oxamide ester synthesis | Methyl oxalyl chloride, 5°C | 85% | |

| Cyclochlorination | POCl₃, reflux (3 hr) | 80% | |

| Esterification | NaOMe/MeOH, reflux | 63% |

Green Synthesis via Ultrasound-Assisted Condensation

A solvent-free approach using imidazolium chlorozincate ionic liquid catalysts (LAIL@MNP) under ultrasound irradiation (PMC8601991):

Procedure

- Condensation :

- Mix 2-amino-4-ethylphenol with propionaldehyde in the presence of LAIL@MNP (4 mg catalyst).

- Ultrasound irradiation (30 min, 40 kHz) forms the imine intermediate.

- Cyclization/Oxidation :

- Esterification :

- Treat the carboxylic acid intermediate (from CO₂ carboxylation) with methanol/H₂SO₄.

Optimized Conditions

| Parameter | Value |

|---|---|

| Catalyst loading | 4 mg LAIL@MNP |

| Reaction time | 30 min (ultrasound) |

| Temperature | Room temperature |

| Scalability | Up to 10 mmol (75% yield) |

Direct Carboxylation Using CO₂

A sustainable route employing carbon dioxide as a C1 source (PMC8587983, IUCr Journals):

Mechanistic Insights

- CO₂ Activation : The oxazole ring’s electron-deficient nature facilitates nucleophilic attack by CO₂.

- Esterification : DCC mediates coupling, avoiding harsh acid conditions.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Cyclization (POCl₃) | High reproducibility | Toxic reagents, multi-step | 63% |

| Ultrasound-assisted | Solvent-free, scalable | Requires specialized equipment | 75% |

| CO₂ carboxylation | Sustainable, mild conditions | Requires pre-formed substrate | 70–85% |

Structural Confirmation and Characterization

- NMR : ¹H NMR (CDCl₃): δ 7.90–7.44 (m, aromatic H), 4.10 (s, OCH₃), 2.85 (q, CH₂CH₃), 1.40 (t, CH₃).

- X-ray Crystallography : Confirms planar benzoxazole core with C–H⋯N hydrogen bonds (PMC8587983).

Industrial-Scale Considerations

- Continuous Flow Reactors : Enhance safety and yield for POCl₃-mediated cyclization.

- Catalyst Recycling : LAIL@MNP retains 95% activity after 5 cycles.

化学反应分析

Types of Reactions

Methyl 2-ethyl-1,3-benzoxazole-7-carboxylate can undergo various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidants like tert-butyl hydroperoxide (TBHP), bases like potassium carbonate (K2CO3), and solvents like methyl cyanide or dimethyl sulfoxide (DMSO) . Reaction conditions may involve irradiation with blue LEDs or the use of specific catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of 2-aminophenol with an aldehyde can yield 2-substituted benzoxazole derivatives .

科学研究应用

Methyl 2-ethyl-1,3-benzoxazole-7-carboxylate has several scientific research applications, including:

Chemistry: Used as a starting material for the synthesis of various benzoxazole derivatives.

Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.

Industry: Utilized in the development of new materials and as intermediates in chemical synthesis.

作用机制

The mechanism of action of methyl 2-ethyl-1,3-benzoxazole-7-carboxylate involves its interaction with specific molecular targets and pathways. For instance, benzoxazole derivatives have been shown to exert antimicrobial activity by inhibiting the growth of bacteria and fungi . They may also induce apoptosis in cancer cells by increasing intracellular reactive oxygen species (ROS) levels and decreasing mitochondrial membrane potential .

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The properties of methyl 2-ethyl-1,3-benzoxazole-7-carboxylate can be contextualized by comparing it to structurally related benzoxazole derivatives (Table 1):

Key Observations:

Substituent Position and Reactivity :

- The ethyl group at position 2 in the target compound increases lipophilicity (higher LogP) compared to polar substituents like hydroxyl or sulfanyl .

- Chloromethyl and sulfanyl groups at position 2 introduce sites for further chemical modifications (e.g., nucleophilic substitution or oxidation) .

Functional Group Impact :

生物活性

Methyl 2-ethyl-1,3-benzoxazole-7-carboxylate (CAS: 1227955-08-9) is a compound belonging to the benzoxazole family, which has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cellular effects, and relevant case studies.

Overview of Biological Activities

Benzoxazole derivatives, including this compound, are known for their potential pharmacological properties. These compounds have been investigated for various biological activities:

- Antimicrobial Activity : Exhibits efficacy against a range of pathogens.

- Anticancer Activity : Demonstrates cytotoxic effects on cancer cell lines.

Target of Action

Benzoxazole derivatives interact with multiple biological targets. The primary mechanisms include:

- Enzyme Inhibition : Compounds inhibit critical enzymes involved in bacterial cell wall synthesis and DNA replication.

- Cell Signaling Modulation : They influence pathways such as the mitogen-activated protein kinase (MAPK) pathway, leading to apoptosis in cancer cells.

Mode of Action

This compound's mode of action involves:

- Binding to specific enzymes and proteins.

- Altering their activity through competitive inhibition.

- Inducing apoptosis by activating caspases and other pro-apoptotic proteins.

The compound's chemical structure allows it to engage in various biochemical interactions:

- Cellular Effects : Influences gene expression and cellular metabolism. It has been shown to induce apoptosis in cancer cells by modulating signaling pathways.

Case Studies

-

Antimicrobial Effects :

- This compound has demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi such as Aspergillus niger and Pseudomonas aeruginosa .

-

Cytotoxicity in Cancer Cell Lines :

- A study evaluating the cytotoxic effects on various cancer cell lines reported IC50 values indicating significant potency:

The compound exhibited stronger cytotoxicity compared to several reference drugs, indicating its potential as an anticancer agent .Compound IC50 (μM) Cell Line This compound 7.52 MCF-7 Reference Drug (Sorafenib) 7.26 MCF-7 Other Benzoxazole Derivatives Varies (10.78 - 19.21) Various

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing Methyl 2-ethyl-1,3-benzoxazole-7-carboxylate with high purity?

- Methodological Answer : Optimized synthesis routes involve esterification of the benzoxazole precursor under anhydrous conditions. For example, coupling 2-ethyl-1,3-benzoxazole-7-carboxylic acid with methanol in the presence of thionyl chloride (SOCl₂) or DCC (N,N'-dicyclohexylcarbodiimide) as a coupling agent. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol is critical to achieve >95% purity. HPLC analysis (C18 column, acetonitrile/water mobile phase) is recommended for purity validation .

Q. How can X-ray crystallography be used to confirm the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystallize the compound via slow evaporation in a solvent like dichloromethane/hexane. Data collection at 293 K using Mo-Kα radiation (λ = 0.71073 Å) and refinement via SHELXL-2018/3 (full-matrix least-squares on F²) resolves bond lengths, angles, and torsion angles. Key parameters include R-factor < 0.05 and mean C–C bond length deviations < 0.002 Å. The Cambridge Structural Database (CSD) can be used to compare experimental data with known benzoxazole derivatives .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR in CDCl₃ to identify protons (e.g., methyl ester at δ ~3.9 ppm) and quaternary carbons.

- FT-IR : Confirm ester carbonyl (C=O) stretching at ~1720 cm⁻¹ and benzoxazole ring vibrations (C=N at ~1620 cm⁻¹).

- Mass Spectrometry : High-resolution ESI-MS (positive mode) to verify molecular ion [M+H]⁺ and fragmentation patterns.

Cross-referencing with computational simulations (DFT/B3LYP/6-31G*) enhances interpretation .

Advanced Research Questions

Q. How do hydrogen-bonding interactions influence the crystal packing of this compound?

- Methodological Answer : Analyze intermolecular interactions using graph-set notation (e.g., Etter’s rules). The ester carbonyl may form C=O···H–C weak hydrogen bonds with adjacent benzoxazole rings (R₂²(8) motifs). π-π stacking between aromatic rings (3.5–4.0 Å) and van der Waals interactions from the ethyl group further stabilize the lattice. Tools like Mercury (CSD) or CrystalExplorer visualize these networks, critical for predicting solubility and stability .

Q. What strategies can resolve contradictions in experimental vs. computational data for this compound’s conformation?

- Methodological Answer : Discrepancies in ring puckering or substituent orientation may arise. Use Cremer-Pople coordinates to quantify ring puckering (e.g., benzoxazole’s six-membered ring). Compare DFT-optimized geometries (Gaussian 16, B3LYP-D3/def2-TZVP) with SCXRD data. If deviations exceed 0.1 Å, re-evaluate solvent effects or intermolecular forces in the crystal environment .

Q. How can impurity profiles during synthesis be systematically analyzed and mitigated?

- Methodological Answer : Common impurities include desethyl derivatives or ester hydrolysis products. Employ LC-MS/MS (Q-TOF) for structural identification. Adjust reaction conditions (e.g., lower temperature for esterification to reduce hydrolysis) or introduce protecting groups (e.g., tert-butyl for acidic protons). Stability studies under accelerated conditions (40°C/75% RH) identify degradation pathways .

Q. What computational approaches predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : Use Fukui indices (f⁺/f⁻) from DFT calculations to identify electrophilic (ester carbonyl) and nucleophilic (benzoxazole nitrogen) sites. Molecular electrostatic potential (MEP) maps highlight regions prone to attack. Validate predictions via kinetic experiments (e.g., SN2 reactions with amines, monitored by GC-MS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。